(4-Bromophenyl)(3,4-difluorophenyl)methanol
Overview
Description
(4-Bromophenyl)(3,4-difluorophenyl)methanol is a useful research compound. Its molecular formula is C13H9BrF2O and its molecular weight is 299.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Molecular Analysis : A study by Trivedi (2017) conducted a theoretical study on a related compound, (RS)-(3-bromophenyl) (pyridine-2yl) methanol, using Density Functional Theory (DFT). This research provides insights into the structure-activity relationship and molecular electrostatic potential of the molecule, which can be valuable in understanding the properties and applications of (4-Bromophenyl)(3,4-difluorophenyl)methanol (S. Trivedi, 2017).
Synthesis and Crystal Structure Analysis : Research by Li et al. (2012) on a similar compound, 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, involved its synthesis and examination of its crystal structure. Such studies are crucial for understanding the properties and potential applications of related compounds like this compound (Fu-Rong Li et al., 2012).
Pharmaceutical Applications : Praveen et al. (2013) researched 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, a compound structurally similar to this compound. The study focused on its crystal structure and potential interactions, which can be relevant for pharmaceutical applications (A. S. Praveen et al., 2013).
Organic Synthesis and Solid-Phase Organic Synthesis Support : Manzotti et al. (2000) described an improved synthesis of (4-ethenylphenyl)diphenyl methanol and its application in preparing trityl functionalized polystyrene resin. This research is pertinent to this compound, as it demonstrates the use of structurally similar compounds in solid-phase organic synthesis (R. Manzotti, T. S. Reger, K. Janda, 2000).
Natural Product Synthesis and Antioxidant Properties : A study by Çetinkaya et al. (2012) synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and investigated their antioxidant properties. This research could provide insights into the potential antioxidant applications of this compound (Yasin Çetinkaya, Hülya Göçer, A. Menzek, I. Gülçin, 2012).
Carbonic Anhydrase Inhibitory Properties : Balaydın et al. (2012) synthesized novel bromophenols, including natural products, and investigated their carbonic anhydrase inhibitory properties. This research is relevant for understanding the potential medicinal applications of compounds like this compound (H. T. Balaydın et al., 2012).
Properties
IUPAC Name |
(4-bromophenyl)-(3,4-difluorophenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,13,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYHOEFIAYOJQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)F)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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